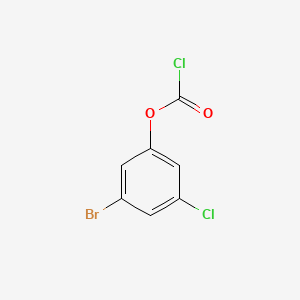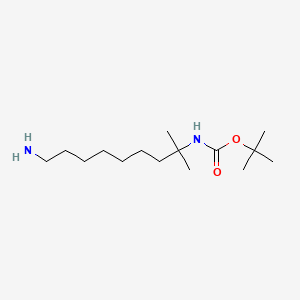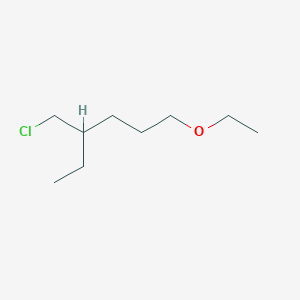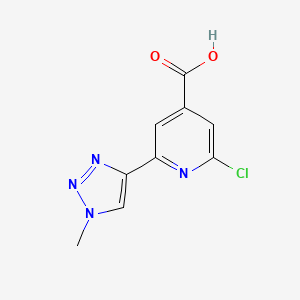
Cyclododecanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanesulfonyl chloride is an organic compound with the molecular formula C12H23ClO2S. It is a sulfonyl chloride derivative of cyclododecane, a twelve-membered ring structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Métodos De Preparación
Cyclododecanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclododecane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Another method involves the use of disulfides and thiols in the presence of oxidative chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) . Industrial production methods often employ continuous flow protocols to optimize reaction conditions and improve safety by avoiding thermal runaway .
Análisis De Reacciones Químicas
Cyclododecanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like N-chlorosuccinimide (NCS).
Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing agents like NCS. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids .
Aplicaciones Científicas De Investigación
Cyclododecanesulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclododecanesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfonyl-containing compounds . The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl derivative .
Comparación Con Compuestos Similares
Cyclododecanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its twelve-membered ring structure, which imparts different steric and electronic properties . Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Toluene-4-sulfonyl chloride
These compounds differ in their reactivity and applications, with this compound being particularly useful in the synthesis of large, ring-containing sulfonyl derivatives .
Propiedades
Fórmula molecular |
C12H23ClO2S |
|---|---|
Peso molecular |
266.83 g/mol |
Nombre IUPAC |
cyclododecanesulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
Clave InChI |
QKGQHKRFHYCQMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)



![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)



![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)





